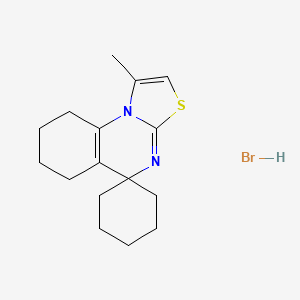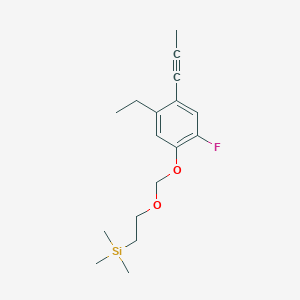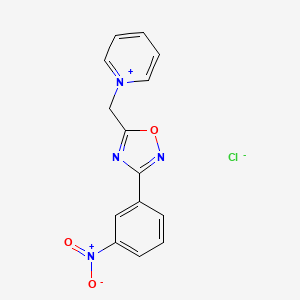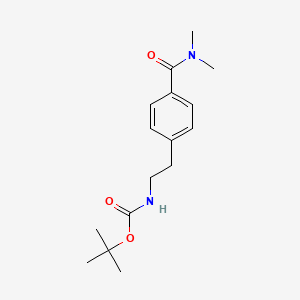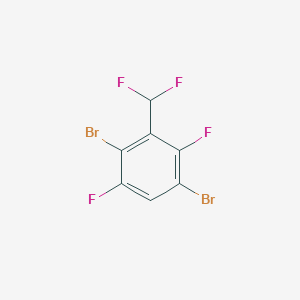
1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene is an organic compound with the molecular formula C7H2Br2F4. This compound is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted on the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene typically involves the bromination and fluorination of benzene derivatives. One common method is the dibromination of alkenes using reagents like DMSO and oxalyl bromide, which provides mild conditions and high yields . Another method involves the use of Selectfluor as an oxidant and tetrabutylammonium bromide/chloride salts as a halogen source .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of solid reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Bromination: Reagents like DMSO and oxalyl bromide, or tetrapropylammonium nonabromide.
Fluorination: Reagents like Selectfluor and tetrabutylammonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield dibromides, while fluorination can yield difluorides .
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Utilized in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene involves its interaction with molecular targets through substitution and addition reactions. The bromine and fluorine atoms can participate in electrophilic and nucleophilic reactions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromobenzene: A simpler derivative with only bromine substitutions.
1,2-Dibromobenzene: Another isomer with bromine atoms in different positions.
1,3-Dibromobenzene: Similar to 1,4-Dibromobenzene but with different substitution pattern.
Uniqueness
1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which provide distinct reactivity and applications compared to other dibromobenzene derivatives .
Eigenschaften
Molekularformel |
C7H2Br2F4 |
|---|---|
Molekulargewicht |
321.89 g/mol |
IUPAC-Name |
1,4-dibromo-3-(difluoromethyl)-2,5-difluorobenzene |
InChI |
InChI=1S/C7H2Br2F4/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1,7H |
InChI-Schlüssel |
WJKVERPUYUTSIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)F)C(F)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)

![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)
